N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound with a unique structure that combines a piperidine ring, a cyclohexyl group, and a trifluoroethyl moiety
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O2/c15-14(16,17)9-19-7-5-10(6-8-19)13(21)18-11-1-3-12(20)4-2-11/h10-12,20H,1-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMXIBPVMYMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CCN(CC2)CC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a reagent like 2,2,2-trifluoroethyl bromide.
Attachment of the Cyclohexyl Group: The cyclohexyl group is added through a Grignard reaction or a similar organometallic reaction.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Amidation: The final step involves the formation of the carboxamide group through a reaction with a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing advanced purification methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties, such as hydrophobicity or thermal stability.
Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and specificity, while the hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The presence of the trifluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate or a functional material.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
